Transient Receptor Potential Vanilloid 4 agonist-1 is a chemical compound that acts as an agonist for the Transient Receptor Potential Vanilloid 4 channel, which is a member of the transient receptor potential ion channel family. This compound has garnered attention for its potential therapeutic applications, particularly in modulating calcium ion influx in various biological systems. TRPV4 is known to be involved in several physiological processes, including mechanotransduction, osmoregulation, and inflammatory responses.
TRPV4 agonist-1 is classified as a small molecule drug and is primarily sourced from synthetic organic chemistry. It has been studied extensively in vitro for its effects on TRPV4 activation and its implications in various pathophysiological conditions. The compound's efficacy is typically measured by its effective concentration (EC50), which has been reported to be around 60 nanomolar in human TRPV4 calcium assays .
The synthesis of TRPV4 agonist-1 involves several key steps typical of organic synthesis processes. While specific synthetic pathways can vary, the general approach includes:
Recent studies have focused on developing novel ligands that target TRPV4, emphasizing the importance of structure-activity relationships in optimizing agonist properties .
The molecular structure of TRPV4 agonist-1 features a core structure that facilitates its interaction with the TRPV4 channel. Key structural elements include:
Quantitative structure-activity relationship models have been utilized to predict how variations in structure affect biological activity .
TRPV4 agonist-1 primarily engages in interactions that lead to the activation of the TRPV4 channel. The key reactions include:
The mechanism of action often involves coupling with other signaling molecules or pathways, enhancing its pharmacological effects .
The mechanism by which TRPV4 agonist-1 exerts its effects involves several steps:
Studies have shown that activation of TRPV4 can enhance nitric oxide production, contributing to protective responses against bacterial infections .
TRPV4 agonist-1 exhibits specific physical and chemical properties that are essential for its function:
Data regarding these properties can be found through standard chemical databases or specific studies focusing on pharmacokinetics .
TRPV4 agonist-1 has several potential applications in scientific research and medicine:
Transient Receptor Potential Vanilloid 4 (TRPV4) agonist-1 represents a specialized chemical tool designed to interrogate the structure, function, and therapeutic potential of TRPV4 ion channels. Characterized by its high potency and selectivity, this compound enables precise modulation of calcium signaling pathways critical to cellular physiology [1] [4]. Its development addresses longstanding challenges in TRPV4 research, including the limitations of earlier agonists related to potency, off-target effects, and mechanistic ambiguity [10].
TRPV4 channels are calcium-permeable nonselective cation channels that function as polymodal sensors. They respond to diverse stimuli including:
Structurally, TRPV4 channels consist of six transmembrane domains with intracellular N- and C-termini. Key domains include:
Table 1: Physiological and Pathological Roles of TRPV4
Physiological System | Expression Sites | Key Functions | Disease Associations |
---|---|---|---|
Nervous System | Sensory neurons, astrocytes | Mechanosensation, nociception | Charcot-Marie-Tooth disease, neuropathic pain |
Vascular System | Endothelial cells, smooth muscle | Vascular tone regulation, endothelial barrier integrity | Hypertension, edema |
Respiratory Tract | Bronchial epithelium, alveolar cells | Osmosensing, ciliary function | Asthma, acute lung injury |
Skeletal Tissue | Chondrocytes, osteoblasts | Bone homeostasis, cartilage development | Skeletal dysplasias |
Renal System | Tubular epithelial cells | Osmoregulation | Polycystic kidney disease |
Dysregulation of TRPV4 contributes to pathology through multiple mechanisms:
TRPV4 agonist-1 (chemical name: OUN67600; CAS: 2314467-59-7 (free base), with a molecular weight of 448.46 g/mol (free base) or 484.93 g/mol (hydrochloride salt), exhibits:
Table 2: Comparative Potency of TRPV4 Agonists
Agonist | EC₅₀ (Human TRPV4) | Selectivity Limitations | Key Applications |
---|---|---|---|
4α-Phorbol 12,13-didecanoate | ~1,000 nM | Activates protein kinase C | Early mechanistic studies |
GSK1016790A | 2.1 nM | Cardiovascular toxicity | Endothelial barrier research |
TRPV4 agonist-1 | 60 nM | No reported off-target activity | High-precision cellular signaling studies |
Mechanistic insights revealed through TRPV4 agonist-1 applications:
The development of TRPV4 modulators has progressed through defined phases:
Table 3: Historical Development of TRPV4 Agonists
Generation | Time Period | Representative Agents | Advancements | Limitations |
---|---|---|---|---|
First-Generation | 2000-2008 | 4α-Phorbol 12,13-didecanoate, 5,6-Epoxyeicosatrienoic acid | Established multimodal activation | Low potency, poor selectivity |
Second-Generation | 2008-2015 | GSK1016790A | Nanomolar potency (EC₅₀=2.1 nM) | Cardiovascular side effects |
Third-Generation | 2015-Present | TRPV4 agonist-1, TRPV4 agonist-2 | Improved selectivity profiles | Limited in vivo characterization |
Key technological drivers of agonist refinement:
Future directions include:
TRPV4 agonist-1 exemplifies the convergence of structural biology, medicinal chemistry, and cellular pharmacology in developing precision tools for ion channel research. Its selectivity profile and defined molecular actions provide a template for future TRPV4 modulator development.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: